7-Methoxybenzo[b]thiophene
Overview
Description
7-Methoxybenzo[b]thiophene is a chemical compound with the CAS Number 88791-08-6 . Its molecular weight is 164.23 and its IUPAC name is 1-benzothien-7-yl methyl ether .
Synthesis Analysis
The synthesis of 7-Methoxybenzo[b]thiophene involves several steps. One method involves the successive demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid, which provides a convenient route to 7-hydroxybenzo[b]thiophene . Another method involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .Molecular Structure Analysis
The molecular structure of 7-Methoxybenzo[b]thiophene is represented by the linear formula C9H8OS . The InChI code for this compound is 1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 .Chemical Reactions Analysis
7-Methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . The structure of the 4-bromo compound is confirmed by an unambiguous synthesis . When 2-mercapto-3-methoxybenzonitrile, obtained from the corresponding 2-hydroxy compound, is treated with chloropropanone, it gives 2-acetyl-3-amino-7-methoxybenzo[b]thiophene .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
7-Methoxybenzo[b]thiophene: and its derivatives have been studied for their potential anticancer properties. The compound’s ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines makes it a candidate for further research as a chemotherapeutic agent .
Organic Semiconductors
In the field of material science, 7-Methoxybenzo[b]thiophene is utilized in the development of organic semiconductors. Its molecular structure allows for efficient charge transport, which is crucial for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Inflammatory and Analgesic Effects
The compound has shown promise in the development of new anti-inflammatory and analgesic drugs. Its mechanism of action includes the modulation of inflammatory pathways, which can help in the treatment of chronic inflammatory diseases .
Antimicrobial Activity
7-Methoxybenzo[b]thiophene: derivatives have been reported to exhibit significant antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus . This makes them valuable for the synthesis of new antimicrobial agents .
Corrosion Inhibition
In industrial applications, derivatives of 7-Methoxybenzo[b]thiophene are used as corrosion inhibitors. Their molecular structure can form a protective layer on metals, preventing oxidative damage and prolonging the life of industrial machinery .
Anesthetic Applications
The structural analogs of 7-Methoxybenzo[b]thiophene have been used in the formulation of local anesthetics. These compounds can block sodium channels, thereby preventing pain signals from reaching the brain .
Mechanism of Action
Mode of Action
It is known that the compound undergoes bromination and nitration at the 4-position . The exact interaction of 7-Methoxybenzo[b]thiophene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound can undergo successive demethylation and decarboxylation
properties
IUPAC Name |
7-methoxy-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDZFRDYYQTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454571 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[b]thiophene | |
CAS RN |
88791-08-6 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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